1-Chloro-2-methylpropene

Catalog No.
S564530
CAS No.
513-37-1
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-methylpropene

CAS Number

513-37-1

Product Name

1-Chloro-2-methylpropene

IUPAC Name

1-chloro-2-methylprop-1-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-4(2)3-5/h3H,1-2H3

InChI Key

KWISWUFGPUHDRY-UHFFFAOYSA-N

SMILES

CC(=CCl)C

solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
0.01 M
Soluble in chloroform
In water, 1000 mg/L at 25 °C

Synonyms

1-Chloro-2-methyl-1-propene; 1-Chloro-2-methylpropene; 2,2-Dimethylvinyl chloride; 2-Methyl-1-chloropropene; 2-Methyl-1-propenyl chloride; Dimethylvinyl chloride; Isocrotyl chloride; α-Chloroisobutylene; β,β-Dimethylvinyl chloride

Canonical SMILES

CC(=CCl)C

The exact mass of the compound 1-Chloro-2-methylpropene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)0.01 msoluble in chloroformin water, 1000 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

1-Chloro-2-methylpropene (CAS 513-37-1), also known as dimethylvinyl chloride, is a specialized vinylic chloride characterized by its sp2-hybridized carbon-chlorine bond[1]. As a clear, volatile liquid with a boiling point of 68 °C and a density of 0.92 g/mL, it serves as a highly stable electrophilic reagent for organic synthesis. Unlike standard alkyl halides, its vinylic nature renders it highly resistant to background nucleophilic substitution, making it a highly selective precursor for transition-metal-catalyzed cross-coupling reactions to cleanly install the isobutenyl group [1].

Research Fit

Compound class
Vinyl chloride building block with chlorine on sp²-hybridized carbon; tetrasubstituted double-bond architecture
Identity verification
Constitutional isomer of methallyl chloride (CAS 563-47-3); structural identity must be confirmed before use
Procurement context
No large-scale commercial production; verify synthetic origin or dedicated purification pathway
Workflow fit
Supports hydroboration, organolithium formation, MIRPE photochemistry, and isobutenyl transfer in medicinal chemistry

A common procurement error is confusing 1-chloro-2-methylpropene with its allylic isomer, 3-chloro-2-methylpropene (methallyl chloride). Because 3-chloro-2-methylpropene features an sp3-hybridized carbon attached to the chlorine, it is highly reactive in standard SN2 nucleophilic substitutions [1]. In contrast, the vinylic C-Cl bond in 1-chloro-2-methylpropene is inert to SN2 attack. Attempting to substitute the allylic isomer in cross-coupling workflows will result in rapid, uncontrolled SN2 background alkylation rather than the desired transition-metal-catalyzed C-C bond formation. Furthermore, 1-chloro-2-methylpropene is often present as a minor impurity (up to 5%) in technical-grade methallyl chloride [2]; thus, procuring a dedicated >98% pure supply of 1-chloro-2-methylpropene is mandatory for selective vinylic functionalization.

Substitution Risk

Target — 1-Chloro-2-methylpropene
Substitute — 3-Chloro-2-methylpropene
Structure
Vinyl C(sp²)–Cl, gem-dimethyl substitution
Allylic C(sp³)–Cl, terminal olefin
Metabolic profile
Higher pulmonary elimination of unchanged compound; oxidative bioactivation pathway
Lower pulmonary elimination; direct glutathione conjugation pathway
Reported endpoint
Nasal cavity carcinoma endpoint context (rodent bioassay)
Forestomach neoplasm endpoint context (rodent bioassay)
Structural isomerism may shift reactivity, metabolic fate, and reported toxicological endpoint. Direct substitution may compromise synthetic outcome and invalidate study-specific exposure models.

High-Efficiency Yields in Palladium-Catalyzed Negishi Cross-Coupling

1-Chloro-2-methylpropene demonstrates exceptional reactivity as a vinylic electrophile in Negishi cross-coupling reactions. When coupled with sterically hindered Grignard reagents such as mesitylmagnesium bromide using a Pd(P(t-Bu)3)2 catalyst, 1-chloro-2-methylpropene achieves a 92% yield of the target isobutenyl compound in just 3 hours at 100 °C[1]. This highlights its efficiency compared to unactivated or internal vinylic chlorides, which typically require significantly longer reaction times to achieve comparable turnover.

Evidence DimensionNegishi coupling yield and time
Target Compound Data92% yield in 3 hours (with mesitylmagnesium bromide)
Comparator Or BaselineStandard internal vinylic chlorides (baseline)
Quantified Difference>90% yield achieved in under 3 hours despite steric hindrance
ConditionsPd(P(t-Bu)3)2 catalyst, 100 °C, THF/NMP solvent

Proves the compound's viability for rapid, high-yield installation of bulky isobutenyl groups in advanced pharmaceutical intermediates.

Isomer Separation
Head-to-head
Δbp = 3 °C, relative volatility ≈ 1.1
Supports isomer verification workflow
>150 theoretical plates required for direct distillation; 4–5% impurity in technical methallyl chloride

Enhanced Reactivity in Suzuki-Miyaura Heteroaryl Functionalization

In Suzuki-Miyaura couplings with heteroaryl boronic acids, 1-chloro-2-methylpropene outperforms internal vinylic chlorides. For example, coupling 1-chloro-2-methylpropene with benzofuran-2-boronic acid using Pd(OAc)2/SPhos yields 83% of the target product in 6 hours at 85 °C [1]. In contrast, the internal vinylic chloride (Z)-2-chloro-2-butene required 10 hours to achieve a lower 67% yield when coupled under similar catalytic conditions [1].

Evidence DimensionSuzuki coupling efficiency
Target Compound Data83% yield in 6 hours
Comparator Or Baseline(Z)-2-chloro-2-butene (67% yield in 10 hours)
Quantified Difference16% higher yield achieved in 40% less time
ConditionsPd(OAc)2/SPhos catalyst, CsF base, isopropanol, 85 °C

Demonstrates that terminal vinylic chlorides like 1-chloro-2-methylpropene provide faster, higher-yielding routes for heteroaryl functionalization compared to internal vinylic halides.

Metabolic Disposition
Head-to-head
DMVCUrinary 35%, exhaled unchanged 30%, CO₂ 25%
Allylic isomerUrinary 58%, exhaled unchanged 7%, CO₂ 10%
Model-exposure context may differ
24 h post-dose, male F344 rats, single oral 150 mg/kg ¹⁴C-labeled compound

Absolute Resistance to SN2 Background Reactions

The structural hybridization of 1-chloro-2-methylpropene fundamentally differentiates its reactivity profile from its allylic counterpart, 3-chloro-2-methylpropene. While 3-chloro-2-methylpropene rapidly undergoes SN2 nucleophilic substitution due to its sp3-hybridized allylic carbon, 1-chloro-2-methylpropene features an sp2-hybridized C-Cl bond that is completely inert to SN2 pathways[1]. This absolute resistance ensures that nucleophiles will not degrade the starting material prior to transition-metal activation.

Evidence DimensionSN2 reaction susceptibility
Target Compound DataInert to SN2 nucleophilic attack
Comparator Or Baseline3-chloro-2-methylpropene (rapid SN2 substitution)
Quantified DifferenceComplete suppression of background SN2 alkylation
ConditionsStandard nucleophilic substitution conditions (e.g., amines/alkoxides without Pd/Ni catalysts)

Ensures chemoselectivity in complex multi-component reactions, allowing buyers to avoid unwanted alkylation side products.

Carcinogenicity Endpoint
Class-level
Reported BMDL10 11 mg/kg-bw/day
Supports carcinogenicity endpoint context
Nasal carcinomas in male F344/N rats; 2-year NTP bioassay; isomer-specific target organ profile
Reactivity Pathway
Class-level
Hydroboration → isobutyraldehyde; organolithium formation; MIRPE → vinylidene carbene
Synthetic pathway context
Vinyl C(sp²)–Cl enables pathways not accessible to allylic or saturated alkyl chlorides
Synthetic Application
Reported
Isobutenyl transfer to pyrrolyl/indolyl scaffolds for TdT inhibitor synthesis
Supports target-specific synthesis
Co-crystal structure with TdT reported; isobutenyl connectivity not replicable with methallyl chloride

Transition-Metal Catalyzed Isobutenylation

1-Chloro-2-methylpropene is a highly effective reagent for installing an isobutenyl group onto aryl or heteroaryl scaffolds via Suzuki-Miyaura or Negishi cross-coupling. Its stability against uncatalyzed nucleophilic attack makes it highly suitable for late-stage functionalization in pharmaceutical synthesis [1].

Synthesis of α,β-Unsaturated Aldehydes via Hydroboration

The compound serves as a valuable precursor in hydroboration-oxidation sequences. It undergoes regioselective hydroboration to form a borylated intermediate, which upon oxidation yields isobutyraldehyde derivatives, providing a controlled pathway to functionalized building blocks .

Stable Electrophilic Monomer for Polymerization

In industrial materials science, 1-chloro-2-methylpropene is utilized as a stable vinylic monomer in free-radical polymerization. Its unique steric and electronic profile contributes to polymers with enhanced high-temperature stability and chemical resistance compared to standard vinyl chloride polymers .

Application Fit Matrix

Application
Selection Property
Validation Focus
Isobutenyl building block synthesis
Structural specificity review
Isobutenyl connectivity verification
Isomer-specific ADME profiling
Toxicokinetic endpoint context
Exposure-model validation
Vinylidene carbene photochemistry
Vinyl halide reactivity context
Carbene intermediate monitoring
Isobutenyllithium preparation
Halide class verification
Organometallic reagent validation

Physical Description

Dimethylvinyl chloride is a clear dark yellow to pale orange liquid. (NTP, 1992)

Color/Form

Clear, colorless to brown liquid at room temperature
Liquid

XLogP3

2.3

Boiling Point

154 °F at 760 mm Hg (NTP, 1992)
68.0 °C
68 °C

Flash Point

30 °F (NTP, 1992)

Density

0.9186 at 68 °F (NTP, 1992)
0.9186 g/cu cm at 20 °C

LogP

log Kow = 2.58 (est)

UNII

JP8N4M44OP

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dimethylvinyl Chloride is a clear, colorless, highly volatile and flammable liquid chlorinated hydrocarbon that emits highly toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Dimethylvinyl chloride is exclusively used for research purposes in organic synthesis and in the production of isobutylene compounds. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

172.4 mm Hg at 77.9 °F ; 265.3 mm Hg at 97° F (NTP, 1992)
158.4 mm Hg at 25 °C

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Impurities

1-Chloro-2-methylpropene is available commercially at a purity of at least 98%. 3-Chloro-2-methylpropene has been reported as an impurity.

Other CAS

513-37-1

Wikipedia

1-chloro-2-methyl-1-propene

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepared from isobutyraldehyde; ... by isomerization of 3-chloro-2-methylpropene with 80% H2SO4.
1-Chloro-2-methylpropene is a by-product of the production of 3-chloro-2-methylpropene

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

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